4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
4-(3-Methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a fused heterocyclic compound comprising a benzimidazole core fused with a 1,3,5-triazine ring. This class of compounds is synthesized via cyclocondensation of 2-guanidinobenzimidazole with substituted aldehydes or ketones . The compound exhibits tautomerism, existing predominantly in the 3,4-dihydro form in solution (DMSO), as confirmed by NMR studies .
Properties
IUPAC Name |
4-(3-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-10-5-4-6-11(9-10)14-19-15(17)20-16-18-12-7-2-3-8-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAMZPJWXIREJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322623 | |
| Record name | 4-(3-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326021-88-9 | |
| Record name | 4-(3-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation of 2-guanidinobenzimidazole with 3-methylbenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dioxane, and a catalyst like piperidine . The reaction mixture is refluxed for several hours, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids. By inhibiting DHFR, the compound disrupts the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazino-benzimidazoles are highly dependent on the substituent at the 4-position. Below is a detailed comparison of 4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*logP values estimated via substituent contribution or experimental data. †Predicted based on methyl group’s hydrophobicity compared to methoxy/fluoro analogs. ‡Inferred from yields of similar derivatives (e.g., 75–88% for 3e/3d) . ††Estimated based on thermal stability of triazino-benzimidazoles .
Key Findings:
Electron-withdrawing groups (e.g., fluoro) can stabilize drug-target interactions via dipole effects . Polar groups (e.g., hydroxyl, methoxy) reduce logP but may improve water solubility and metabolic stability .
Synthetic Yields :
- Yields range from 75–88% for aryl-substituted derivatives, with electron-rich aldehydes (e.g., methoxybenzaldehyde) providing higher yields due to favorable cyclocondensation kinetics .
Tautomerism: All dihydrotriazino-benzimidazoles exhibit annular prototropic tautomerism, with the 3,4-dihydro form dominating in DMSO. Substituents influence tautomer distribution, affecting NMR spectra and reactivity .
Thermal Stability :
- Melting points correlate with substituent polarity; hydroxylated derivatives (e.g., 3c) exhibit higher thermal stability (>300°C) .
Biological Activity
4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound characterized by a fused triazino-benzimidazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound contribute to its reactivity and interactions with various biological targets.
Structural Characteristics
The compound features a benzimidazole ring fused to a triazine moiety, with a methyl-substituted phenyl group at the 4-position of the triazine. This configuration not only influences its chemical reactivity but also enhances its biological activity by enabling interactions with specific enzymes and receptors.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-benzimidazolylguanidine with various reactants under mild conditions to yield high yields of the desired products. The tautomerism within these compounds is significant; the 3,4-dihydro form predominates in solution due to its lower energy state compared to other tautomers .
Anticancer Activity
Research indicates that compounds within the triazino-benzimidazole class exhibit notable anticancer properties. Specifically, this compound has been shown to inhibit dihydrofolate reductase (DHFR) activity, which is crucial for DNA synthesis and cellular proliferation. In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines.
Table 1: Antitumor Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 6.26 ± 0.33 | Inhibition of DHFR |
| HCC827 | 6.48 ± 0.11 | Induction of apoptosis |
| NCI-H358 | 20.46 ± 8.63 | Cell cycle arrest |
The above table summarizes findings from studies assessing the cytotoxic effects of the compound on lung cancer cell lines using MTS cytotoxicity assays .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various pathogens and exhibited significant inhibitory effects on bacterial growth. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
A recent study evaluated the efficacy of several derivatives of triazino-benzimidazoles against human cancer cell lines and found that modifications in substitution patterns significantly influenced biological activity. The study highlighted that compounds with a similar structural framework exhibited varying degrees of potency depending on their specific chemical substitutions .
Q & A
Q. What are the standard synthetic protocols for preparing 4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?
The compound is synthesized via cyclocondensation of 2-guanidinobenzimidazole with substituted benzaldehydes (e.g., 3-methylbenzaldehyde) in absolute ethanol using piperidine as a catalyst. Reaction conditions involve refluxing for several hours, followed by purification via recrystallization (e.g., ethanol or DMF). Structural confirmation is achieved through IR, ¹H NMR spectroscopy, and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- IR Spectroscopy : Identifies functional groups (e.g., νNH₂ ~3264–3439 cm⁻¹, νC-O ~1252–1278 cm⁻¹) and aromatic stretching bands (νAr ~1523–1632 cm⁻¹) .
- ¹H NMR : Reveals tautomeric forms (e.g., 3,4-dihydro dominance in DMSO) and substituent effects. Peaks at δ 6.4–8.1 ppm correspond to aromatic protons, while NH₂ groups appear as broad singlets (δ ~6.4–8.1 ppm) .
- Elemental Analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
Q. What in vitro assays are used to evaluate its antinematodal activity, and what parameters define efficacy?
Antinematodal activity is tested against Trichinella spiralis muscle larvae. Efficacy is measured by larval mortality at concentrations (e.g., 50 μg/mL) after 24–48 hours. For example, hydroxyl-substituted analogs (e.g., 3f) show 56% efficacy, while methoxy derivatives (3d) exhibit lower activity (~30%) .
Advanced Research Questions
Q. How do substituents on the aryl ring influence biological activity, and what structure-activity relationships (SAR) have been identified?
Substituents modulate electronic and steric effects:
- Hydroxyl groups (3f) : Enhance hydrogen bonding with biological targets, increasing antinematodal activity (56% efficacy).
- Methoxy groups (3d) : Reduce activity due to decreased solubility or steric hindrance.
- Halogens (3e) : Moderate activity (e.g., 3e: 40% efficacy) via hydrophobic interactions .
Table 1: Substituent Effects on Antinematodal Activity
| Substituent (R) | Efficacy (%) (50 μg/mL) | Key Interactions |
|---|---|---|
| 3-Hydroxyl (3f) | 56 | H-bonding |
| 3-Methoxy (3d) | 30 | Steric hindrance |
| 3-Fluoro (3e) | 40 | Hydrophobic |
Q. What molecular targets are implicated in its mechanism of action, and how can they be validated experimentally?
- Dihydrofolate Reductase (DHFR) Inhibition : Analogous triazino-benzimidazoles (e.g., 4,4-dimethyl derivatives) inhibit DHFR with IC₅₀ values ~10.9 mM. Validation involves enzyme inhibition assays using purified DHFR and computational docking to identify binding motifs .
- Parasite-Specific Targets : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with T. spiralis proteins, such as tubulin or cysteine proteases .
Q. How does prototropic tautomerism affect the compound’s reactivity and biological interactions?
In DMSO solutions, the 3,4-dihydro form predominates (per ¹H NMR data), stabilizing the structure via intramolecular hydrogen bonding. This tautomer influences binding to enzymes like DHFR by aligning the NH₂ group for optimal interaction with active-site residues .
Q. What strategies resolve contradictions in activity data between structurally similar analogs?
- Solubility Analysis : Poor solubility of methoxy derivatives (3d) may underreport in vitro efficacy. Use co-solvents (e.g., DMSO) to improve bioavailability.
- Metabolic Stability : Hydroxyl-substituted analogs (3f) may undergo rapid glucuronidation, reducing observed activity. Test metabolites via LC-MS .
Q. What advanced techniques are recommended for elucidating binding modes with biological targets?
- X-ray Crystallography : Resolve co-crystal structures with DHFR to identify critical hydrogen bonds (e.g., NH₂ to Asp27).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Methodological Recommendations
- Green Synthesis : Optimize reactions using microwave irradiation to reduce reaction times (e.g., 30 minutes vs. 4 hours) and improve yields .
- Analytical Workflow : Combine HPLC purity checks (>95%) with high-resolution mass spectrometry (HRMS) for structural validation .
- In Silico Screening : Use Schrödinger Suite for virtual screening to prioritize derivatives with predicted high DHFR affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
